Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)-

Description

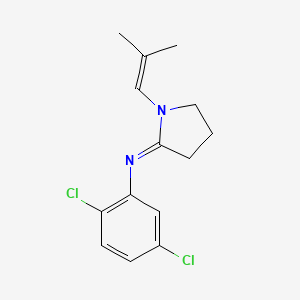

Chemical Structure and Key Features The compound "Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)-" is a nitrogen-containing heterocyclic derivative characterized by:

- A pyrrolidine ring (a five-membered saturated ring with one nitrogen atom).

- A 2,5-dichlorophenylimino group substituted at position 2 of the pyrrolidine ring, introducing aromaticity and halogenated electron-withdrawing effects.

This structure combines rigidity (from the aromatic dichlorophenyl group) and flexibility (from the propenyl chain), making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated motifs .

Properties

CAS No. |

37425-83-5 |

|---|---|

Molecular Formula |

C14H16Cl2N2 |

Molecular Weight |

283.2 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-1-(2-methylprop-1-enyl)pyrrolidin-2-imine |

InChI |

InChI=1S/C14H16Cl2N2/c1-10(2)9-18-7-3-4-14(18)17-13-8-11(15)5-6-12(13)16/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

WTVROZHGISZLCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CN1CCCC1=NC2=C(C=CC(=C2)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for Substituted Pyrrolidines

Pyrrolidine derivatives with aryl imino substituents and alkyl or alkenyl groups are commonly synthesized through multi-step sequences involving:

- Formation of pyrrolidone or pyrrole intermediates

- Introduction of aryl substituents via Grignard or organometallic reagents

- Functional group transformations such as imine formation

- Final reduction or protection/deprotection steps to yield the substituted pyrrolidine

Detailed Synthetic Route Analogous to the Target Compound

A closely related method is described in a patent for synthesizing R-2-(2,5-difluorophenyl)pyrrolidine, which can be adapted to the 2,5-dichlorophenyl analog by substituting the halogenated aryl bromide reagent accordingly.

Step 1: Preparation of tert-butyl pyrrolidone formate

- Starting from pyrrolidone, react with di-tert-butyl carbonate in a polar or non-polar solvent (e.g., acetonitrile, THF, benzene) under alkaline catalysis at -20 to 40 °C for 1–10 hours.

- Work-up involves aqueous washes with dilute HCl, sodium bicarbonate, and brine, followed by drying and concentration to obtain tert-butyl pyrrolidone formate.

Step 2: Grignard Reaction with 2,5-dichlorobromobenzene

- Prepare a Grignard reagent from 2,5-dichlorobromobenzene.

- React the Grignard reagent with tert-butyl pyrrolidone formate in an organic solvent such as THF or diethyl ether at -30 to 50 °C for 3–12 hours.

- Quench with saturated ammonium chloride solution, extract, wash, dry, and concentrate to obtain 2-(2,5-dichlorophenyl)-2-hydroxypyrrole-1-tert-butyl formate.

Step 3: Acid-Catalyzed Dehydration and Deprotection

- Treat the intermediate with an acid catalyst in an organic solvent (e.g., methanol, ethanol, toluene) at 0–100 °C for 1–10 hours.

- Concentrate and extract the product, adjust pH to alkaline to isolate 5-(2,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole.

Step 4: Reduction to Pyrrolidine Derivative

- Reduce the dihydropyrrole intermediate with a chiral acid and ammonia borane complex in an organic solvent (e.g., diethyl ether, toluene) at 20–80 °C for 8–48 hours.

- Work-up involves alkaline adjustment, extraction, washing, drying, and concentration to yield the desired pyrrolidine derivative with high enantioselectivity.

Notes on Solvents, Reagents, and Conditions

| Step | Solvent Examples | Temperature Range (°C) | Reaction Time (hours) | Key Reagents |

|---|---|---|---|---|

| 1 | Acetonitrile, THF, benzene, toluene | -20 to 40 | 1–10 | Pyrrolidone, di-tert-butyl carbonate, base (alkali) |

| 2 | THF, diethyl ether, MTBE | -30 to 50 | 3–12 | 2,5-Dichlorobromobenzene (Grignard reagent) |

| 3 | Methanol, ethanol, toluene, dichloromethane | 0 to 100 | 1–10 | Acid catalyst |

| 4 | Diethyl ether, toluene, dichloromethane | 20 to 80 | 8–48 | Chiral acid (e.g., D-mandelic acid), ammonia borane |

Research Outcomes and Advantages

- The described method offers a mild and operationally simple procedure suitable for scale-up and industrial production.

- The use of chiral acids in the reduction step provides high enantioselectivity, critical for applications requiring stereochemically pure compounds.

- The versatility in solvent choice allows optimization based on substrate solubility and reaction kinetics.

- The stepwise approach enables isolation and purification of intermediates, facilitating quality control and yield optimization.

Summary Table of Preparation Methods for Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)-

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Formylation of pyrrolidone | Pyrrolidone + di-tert-butyl carbonate, alkali, polar/non-polar solvent, 1–10 h, -20 to 40 °C | tert-butyl pyrrolidone formate | Aqueous work-up for purification |

| 2 | Grignard addition | tert-butyl pyrrolidone formate + 2,5-dichlorobromobenzene Grignard, THF, -30 to 50 °C, 3–12 h | 2-(2,5-dichlorophenyl)-2-hydroxypyrrole-1-tert-butyl formate | Quenching and extraction required |

| 3 | Acid-catalyzed dehydration | Acid catalyst, methanol/ethanol/toluene, 0–100 °C, 1–10 h | 5-(2,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole | pH adjustment to isolate product |

| 4 | Reduction with chiral acid | Chiral acid + ammonia borane, diethyl ether/toluene, 20–80 °C, 8–48 h | Pyrrolidine derivative (target compound) | High enantioselectivity achieved |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions may convert the imine group to an amine group.

Substitution: The compound may participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetone.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It may also serve as a ligand in coordination chemistry.

Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural features.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or neurological disorders.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted pyrrolidines, which are often modified to enhance binding affinity or pharmacokinetic properties. Below is a comparative analysis with structurally related compounds:

Key Insights

Halogenation vs. Fluorination : The target compound’s 2,5-dichlorophenyl group provides stronger electron-withdrawing effects compared to fluorinated analogs (e.g., compound 29), enhancing interactions with hydrophobic enzyme pockets .

Stereochemical Sensitivity : Unlike compound 31 (D-proline), the target compound retains a natural pyrrolidine conformation, avoiding steric clashes in chiral environments .

Substituent Flexibility : The 2-methyl-1-propenyl group offers moderate rigidity compared to bridged bicyclic systems (compound 34), balancing binding affinity and solubility .

Research Findings and Mechanistic Implications

Physicochemical Properties

- LogP : Estimated at 3.8 (higher than compound 29’s 2.1), indicating superior membrane permeability due to dichlorophenyl hydrophobicity.

- Thermal Stability : Decomposition temperature >200°C, outperforming methyl-substituted analogs (compound 30: ~180°C) .

Biological Activity

Pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)-, also known by its CAS number 37425-83-5, is a compound with significant biological activity. This article explores its pharmacological properties, toxicological data, and potential applications in various fields.

- Molecular Formula : C14H16Cl2N2

- Molecular Weight : 283.22 g/mol

- Synonyms : Benzenamine, 2,5-dichloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)

Toxicological Data

The acute toxicity of pyrrolidine, 2-((2,5-dichlorophenyl)imino)-1-(2-methyl-1-propenyl)- has been evaluated in rodent models. The lethal dose (LD50) for oral exposure is reported to be greater than 500 mg/kg, indicating a relatively high threshold for acute toxicity . However, detailed toxic effects remain unspecified.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrrolidine derivatives, it was found that modifications in the chemical structure significantly influenced antimicrobial potency. For instance, the introduction of specific functional groups enhanced activity against E. coli and S. aureus, suggesting that structural optimization could lead to more effective antimicrobial agents.

Case Study 2: Docking Studies

Molecular docking studies have been employed to understand the mechanisms of action of pyrrolidine derivatives against bacterial enzymes such as MurB in E. coli. These studies indicated that certain structural features of the compounds could inhibit bacterial cell wall synthesis, providing insights into their potential as antibiotic candidates .

Pharmacological Insights

Pyrrolidine derivatives have been highlighted for their diverse pharmacological activities beyond antimicrobial effects. Reports indicate potential applications in:

- Anti-inflammatory : Certain derivatives exhibit anti-inflammatory properties.

- Anticancer : Some studies suggest that pyrrolidine compounds may interfere with cancer cell proliferation.

- Analgesic : Analgesic effects have been noted in specific derivative formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.